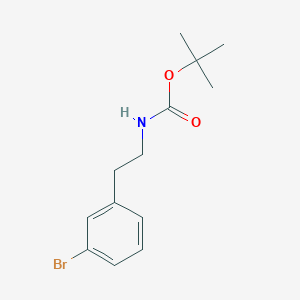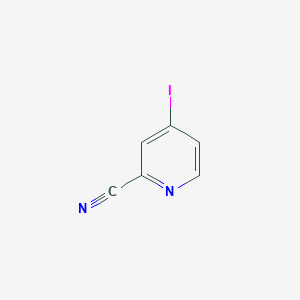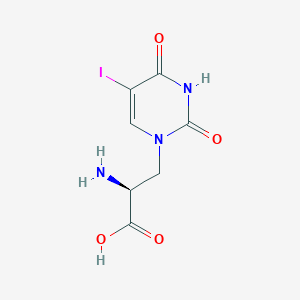
碘化威拉丁
描述
Iodo-willardiine is a small molecule classified as an L-alpha-amino acid . It has the molecular formula C7H8IN3O4 . It is an experimental compound and is not currently used in any known medications .
Synthesis Analysis
Willardiine and its analogues, including Iodo-willardiine, have been synthesized in laboratories over the past few decades . These compounds show different binding affinities for non-NMDA receptors . The synthesis of these compounds has been crucial in investigating the structure of AMPA and kainate receptors .
Molecular Structure Analysis
The molecular weight of Iodo-willardiine is 325.06 g/mol . The IUPAC name for Iodo-willardiine is (2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .
科学研究应用
- Significance : Understanding its binding affinity and effects on these receptors is crucial, especially considering the role of glutamate signaling in various neurological diseases. Ligands targeting AMPA and kainate receptors hold promise as potential neurodrugs .
- Nucleopeptide Development : Researchers have investigated this class of nucleoamino acids for nucleopeptide development. Examples include:
- Interdisciplinary Research : Collaboration between chemistry, biology, and materials science is essential .
Neuropharmacology and Ionotropic Glutamate Receptors
Peptide Chemistry and Nucleopeptides
Diagnostic Applications and Therapeutics
Structural Studies and Brain Regions
Nanotechnology and Molecular Recognition
Future Directions and Challenges
作用机制
Target of Action
Iodo-Willardiine primarily targets the Glutamate receptor 2 . This receptor is a part of the ionotropic glutamate receptors, which play a crucial role in excitatory synaptic transmission in the central nervous system .
Mode of Action
Iodo-Willardiine acts as a partial agonist of ionotropic glutamate receptors . More specifically, it interacts with the non-N-methyl-D-aspartate (non-NMDA) receptors of L-glutamate . This interaction results in the activation of these receptors, leading to changes in the synaptic transmission.
Biochemical Pathways
It is known that the compound’s action on the glutamate receptors can influence various brain regions and neurological processes . The activation of these receptors can lead to alterations in glutamate signaling, which is implicated in numerous neurological diseases .
Result of Action
The activation of the glutamate receptors by Iodo-Willardiine can lead to changes in excitatory synaptic transmission . This can have various effects at the molecular and cellular level, potentially influencing neurological processes and contributing to the pathogenesis of certain neurological diseases .
Action Environment
It is known that slight changes to the molecular structure of similar compounds can result in significantly different pharmacokinetic properties , suggesting that the compound’s action could potentially be influenced by various environmental factors.
属性
IUPAC Name |
(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYLTBQIQBTES-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332246 | |
| Record name | 5-(S)-Iodowillardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodo-willardiine | |
CAS RN |
140187-25-3 | |
| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(S)-Iodowillardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided studies emphasize the role of Tyr702 in AMPA receptor subtype selectivity. How does Iodo-willardiine binding change in the presence of the Y702F mutation?
A2: The Y702F mutation, where Tyrosine at position 702 is replaced with Phenylalanine, significantly influences the binding and efficacy of certain agonists, including Iodo-willardiine. Research shows that Iodo-willardiine demonstrates faster deactivation kinetics in hippocampal neurons carrying the Y702F mutation compared to wild-type receptors. [] This suggests that the absence of the Tyrosine hydroxyl group in the binding site alters the receptor's interaction with Iodo-willardiine, potentially impacting the stability of the agonist-bound conformation and leading to a faster off-rate. This highlights the importance of Tyr702 in fine-tuning agonist selectivity and receptor activation kinetics.
Q2: The structure-activity relationship is crucial in drug design. How does the 5-position substituent on the willardiine scaffold affect the compound's potency at different glutamate receptor subtypes?
A3: Studies using various 5-substituted willardiines, including Iodo-willardiine, reveal a fascinating interplay between the substituent's physicochemical properties and receptor subtype selectivity. [, ] For instance, Iodo-willardiine exhibits higher potency at kainate-preferring glutamate receptors in DRG neurons compared to AMPA receptors in hippocampal neurons. [] This selectivity is attributed to the presence of a lipophilic pocket in kainate-preferring receptors, which favorably interacts with the bulky iodine substituent. [] Conversely, AMPA receptors lack this lipophilic pocket, making Iodo-willardiine less potent at these sites. These findings demonstrate how subtle modifications to the willardiine scaffold can lead to significant differences in receptor subtype selectivity, providing valuable insights for developing subtype-specific glutamate receptor modulators.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
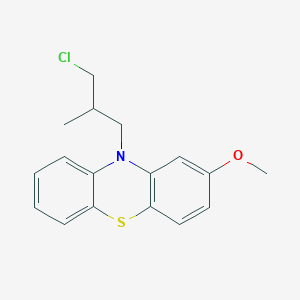
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
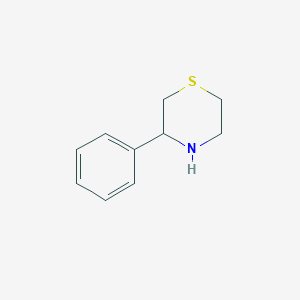

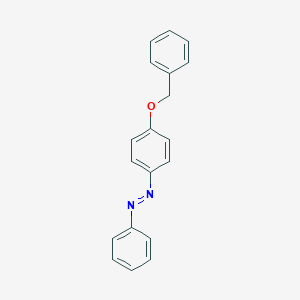



![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

